![molecular formula C8H7N3O B2977133 6-(1H-imidazol-1-yl)pyridin-2-ol CAS No. 2034469-19-5](/img/structure/B2977133.png)
6-(1H-imidazol-1-yl)pyridin-2-ol
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Overview
Description
“6-(1H-imidazol-1-yl)pyridin-2-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . This compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis methods used in the preparation of imidazole derivatives include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular formula of “6-(1H-imidazol-1-yl)pyridin-2-ol” is C8H7N3O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in the synthesis of imidazole derivatives are well-documented .Physical And Chemical Properties Analysis
“6-(1H-imidazol-1-yl)pyridin-2-ol” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Antibacterial Activity
The derivatives of 1,3-diazole show different biological activities such as antibacterial . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially have antibacterial properties.
Antimycobacterial Activity
Imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential antimycobacterial applications for “6-(1H-imidazol-1-yl)pyridin-2-ol”.
Anti-inflammatory Activity
Imidazole derivatives also exhibit anti-inflammatory properties . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have shown antitumor activities . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activities . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in the treatment of diabetes.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and there are different examples of commercially available drugs in the market which contains an imidazole ring . Therefore, the future directions in the research of “6-(1H-imidazol-1-yl)pyridin-2-ol” and other imidazole derivatives could be focused on exploring their potential therapeutic applications.
properties
IUPAC Name |
6-imidazol-1-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMUNUNLLUTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)pyridin-2-ol |
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